An In-depth Technical Guide to Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate: Structure, Synthesis, and Characterization
An In-depth Technical Guide to Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, a key heterocyclic building block in medicinal chemistry. The unique three-dimensional architecture of the diazaspiro[5.5]undecane core makes it an attractive scaffold for the development of novel therapeutics. This document details the chemical structure, explores a likely synthetic pathway with step-by-step protocols, and outlines the essential analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended to be a valuable resource for researchers engaged in the synthesis, modification, and application of this and related spirocyclic systems in drug discovery.
Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold
Spirocyclic systems have garnered considerable interest in modern drug discovery due to their inherent structural rigidity and three-dimensionality. These characteristics often lead to improved binding affinity and selectivity for biological targets compared to more flexible, linear molecules. The 2,9-diazaspiro[5.5]undecane framework, a bicyclic system containing two nitrogen atoms, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.
The title compound, Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, incorporates a benzyloxycarbonyl (Cbz) protecting group at the N9 position. This strategic protection allows for selective functionalization of the N2 position, making it a versatile intermediate for the synthesis of more complex molecules. The Cbz group is widely used in peptide synthesis and other areas of organic chemistry due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.
The diazaspiro[5.5]undecane core has been identified as a privileged scaffold in the development of ligands for various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. For instance, derivatives of this scaffold have been investigated as antagonists for neuropeptide Y (NPY) receptors, which are implicated in obesity and other metabolic disorders.[1] The ability to selectively modify the two nitrogen atoms of the diazaspiro core provides a powerful tool for exploring the structure-activity relationships (SAR) of new chemical entities.
Chemical Structure and Properties
IUPAC Name: Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Chemical Formula: C₁₇H₂₄N₂O₂
Molecular Weight: 288.39 g/mol
CAS Number: 1630907-21-9
The structure of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate is characterized by a spirocyclic core composed of two six-membered rings sharing a single carbon atom. The nitrogen atom at position 9 is protected as a benzyl carbamate, while the nitrogen at position 2 is a secondary amine.
Caption: Chemical structure of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate.
Synthesis of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
The following represents a logical, multi-step synthetic approach:
Caption: General synthetic workflow for Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate.
Step 1 & 2: Synthesis and Protection of the 2,9-Diazaspiro[5.5]undecane Core
The construction of the 2,9-diazaspiro[5.5]undecane core can be achieved through various methods, including intramolecular cyclization reactions. A common strategy involves the use of a doubly protected piperidone derivative. For the purpose of this guide, we will consider the product of this initial phase to be a di-protected diazaspiro[5.5]undecane, for instance, with both nitrogens protected by a Boc group. This allows for subsequent selective deprotection and functionalization.
Step 3: Selective Monodeprotection and N-Cbz Protection
With a di-Boc protected 2,9-diazaspiro[5.5]undecane as the starting material, one of the Boc groups can be selectively removed under carefully controlled acidic conditions. The resulting mono-protected intermediate, with a free secondary amine, can then be reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base to install the Cbz group at the desired nitrogen, yielding tert-butyl 9-(benzyloxycarbonyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate.
Step 4: Final Deprotection to Yield the Target Compound
The final step in this proposed synthesis is the removal of the remaining Boc group to furnish Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate. This is typically achieved using a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).
Experimental Protocol (based on a similar transformation[2]):
-
Dissolution: Dissolve tert-butyl 9-(benzyloxycarbonyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate (1.0 eq) in dichloromethane (approx. 0.1 M).
-
Acid Treatment: Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo.
-
Neutralization and Extraction: Take up the residue in an aqueous solution of a weak base, such as sodium bicarbonate, and extract the product with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final compound.
Characterization and Analytical Methods
Thorough characterization is crucial to confirm the identity and purity of the synthesized Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate. The following analytical techniques are essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the methylene protons of the benzyl group (a singlet around 5.1 ppm), and a complex series of signals for the protons of the two piperidine rings. The presence of the NH proton of the secondary amine should also be confirmed, which may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate (around 155 ppm), the aromatic carbons of the benzyl group (in the 127-137 ppm region), the benzylic carbon (around 67 ppm), and the aliphatic carbons of the spirocyclic core.
Table 1: Predicted NMR Data
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Aromatic (C₆H₅) | 7.20 - 7.40 (m, 5H) | 127.5, 127.8, 128.4, 136.9 |
| Benzylic (CH₂) | ~5.10 (s, 2H) | ~67.0 |
| Carbamate (C=O) | - | ~155.0 |
| Spirocyclic CH₂ | 1.40 - 3.50 (m) | 30.0 - 60.0 |
| NH | Variable (broad s, 1H) | - |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The expected [M+H]⁺ ion for C₁₇H₂₄N₂O₂ is m/z 289.1865.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the final compound. A reversed-phase HPLC method is typically employed.
Illustrative HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
The purity of the compound is determined by integrating the peak area of the main component relative to the total peak area.
Applications in Drug Discovery
The structural features of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate make it a valuable building block in medicinal chemistry. The secondary amine at the N2 position serves as a handle for further derivatization through reactions such as:
-
Reductive Amination: To introduce a variety of substituents.
-
Acylation/Sulfonylation: To form amides and sulfonamides.
-
Alkylation: To introduce alkyl or aryl groups.
These modifications allow for the systematic exploration of the chemical space around the diazaspiro[5.5]undecane core, enabling the optimization of biological activity, selectivity, and pharmacokinetic properties. The ability to deprotect the N9 position by removing the Cbz group provides an additional site for diversification, further enhancing the utility of this scaffold in the generation of compound libraries for high-throughput screening.
Conclusion
Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate is a strategically important intermediate for the synthesis of complex molecules with potential therapeutic applications. Its unique three-dimensional structure and the presence of two modifiable nitrogen atoms make it an attractive scaffold for drug discovery. This guide has provided an in-depth overview of its chemical structure, a plausible synthetic route, and the key analytical methods for its characterization. A thorough understanding of these aspects is essential for any researcher working with this versatile building block.
References
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. Available at: [Link].
- US Patent US10428034B2 - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors - Google Patents.
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10428034B2 - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors - Google Patents [patents.google.com]
